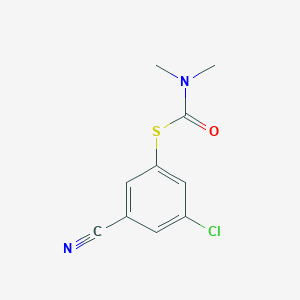

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

Compounds with structures similar to "S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate" have been utilized in asymmetric synthesis, showcasing their potential as chiral intermediates or catalysts. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase highlights the utility of related compounds in producing chiral intermediates with high enantioselectivity, which are valuable in the synthesis of antidepressant drugs (Y. Choi et al., 2010).

Organic Photovoltaic Applications

Molecular engineering efforts have led to the development of organic sensitizers for solar cell applications, featuring donor, electron-conducting, and anchoring groups. Compounds with functionalities similar to the target compound have demonstrated high incident photon-to-current conversion efficiencies, indicating their potential in enhancing the performance of organic photovoltaic devices (Sanghoon Kim et al., 2006).

Liquid Crystalline Materials

The synthesis and characterization of materials with structural similarities to "S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate" have contributed to advancements in liquid crystalline materials. These compounds exhibit unique electro-optic switching behavior and antiferroelectric tilted smectic phases, which are of interest for applications in display technologies and electro-optical storage devices (S. Rauch et al., 2004).

Enantioseparation

Chiral stationary phases derived from similar compounds have been developed for the high-performance liquid chromatographic enantioseparation of racemic mixtures. These phases have shown excellent chiral recognition abilities, making them valuable tools in the pharmaceutical industry for the resolution of chiral drugs (B. Chankvetadze et al., 1997).

Chemical Defoliation in Agriculture

Research has also explored the use of defoliant mixtures containing compounds with functional groups similar to the target compound for agricultural applications, such as the defoliation of cotton. These studies aim to optimize the effectiveness of chemical defoliants under various environmental conditions, contributing to more efficient agricultural practices (C. Snipes & G. Cathey, 1992).

Propriétés

IUPAC Name |

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-13(2)10(14)15-9-4-7(6-12)3-8(11)5-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCVXLRPELRZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=CC(=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chloro-5-cyanophenyl)sulfanyl]-N,N-dimethylformamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)

![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2823479.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)